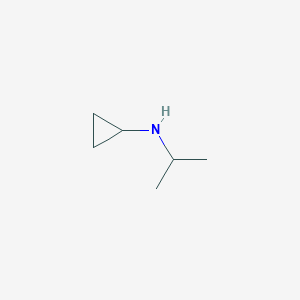

N-(propan-2-yl)cyclopropanamine

描述

Academic Significance of Cyclopropylamine (B47189) Scaffolds in Organic Chemistry

Cyclopropylamine scaffolds are a vital subclass of substituted cyclopropanes that are of considerable interest in organic synthesis and medicinal chemistry. nih.gov Their importance stems from the unique combination of the electronic and steric properties of the cyclopropane (B1198618) ring with the presence of a nitrogen atom. nih.gov The three-membered ring's high s-character and strained C-C bonds confer unusual electronic properties, influencing the reactivity of adjacent functional groups. rsc.orgresearchgate.net

In medicinal chemistry, the cyclopropyl (B3062369) group is recognized as a "privileged scaffold," a molecular framework that can provide a basis for designing new, potent, and selective ligands for various biological targets. researchgate.netrochester.edu Its incorporation into molecular architectures can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and solubility. researchgate.netnih.gov Consequently, cyclopropylamine moieties are found in a diverse array of biologically active compounds and are used as key intermediates in the synthesis of complex molecules. nih.gov The academic pursuit of novel synthetic methods to access these scaffolds, including enantioselective approaches, remains an active and significant research area. nih.gov

Research Trajectories for N-Substituted Cyclopropylamines

Research concerning N-substituted cyclopropylamines is multifaceted, focusing on the development of novel synthetic methodologies, the exploration of their reactivity, and their application as building blocks in organic synthesis. The synthesis of these compounds is a major research theme, with numerous methods being developed beyond classical approaches like the Curtius rearrangement. nih.gov Recent advances include Kulinkovich-type reactions applied to amides, additions to cyclopropenes, and metal-catalyzed C-H functionalization. nih.gov For instance, a method for synthesizing 1,2-disubstituted cyclopropylamines involves the use of ketone zinc/copper homoenolates as electrophiles. nih.gov

N-substituted cyclopropylamines serve as versatile synthetic intermediates, particularly in reactions that leverage the strain of the three-membered ring, such as ring-opening or cycloaddition reactions. nih.gov Upon ionization, for example, the cyclopropylamine radical cation is known to undergo a characteristic ring-opening reaction by cleaving a C-C bond to form a more stable distonic radical cation. kuleuven.be This reactivity is a key area of investigation. Furthermore, N-(propan-2-yl)cyclopropanamine itself has been utilized as a reactant in the synthesis of more complex molecules, such as inhibitors of the menin-MLL interaction and Bruton's tyrosine kinase. google.comgoogleapis.com

Overview of Key Structural and Reactivity Characteristics Relevant to Academic Investigation

The key structural and reactivity characteristics of this compound are dominated by the presence of the strained cyclopropane ring. This ring system is not merely a passive scaffold but an active participant in the molecule's chemistry.

Structural Characteristics: The C-N bond in cyclopropylamines is influenced by the high degree of 's' character in the carbon hybrid orbital of the cyclopropane ring, making the cyclopropyl group effectively an electron-withdrawing substituent. rsc.org This electronic feature affects the basicity and nucleophilicity of the nitrogen atom compared to acyclic analogues.

Reactivity Characteristics: A defining feature of the cyclopropylamine moiety is its propensity for ring-opening reactions, which can be initiated by oxidation or electron removal. nih.govkuleuven.be Cytochrome P450-mediated oxidation, for example, can lead to the opening of the cyclopropane ring, forming reactive metabolites. nih.govescholarship.org This particular reactivity is of high interest in medicinal chemistry and toxicology. Studies on the cyclopropylamine radical cation have shown that it readily isomerizes to a more stable, linear distonic radical cation, a process that requires very little energy. kuleuven.be This inherent reactivity makes N-substituted cyclopropylamines useful precursors for generating specific radical species for further chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-propan-2-ylcyclopropanamine |

| Synonyms | N-isopropylcyclopropanamine |

| CAS Number | 73121-94-5 |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| Canonical SMILES | CC(C)NC1CC1 |

| InChI Key | XWGXFOVSOYMSGT-UHFFFAOYSA-N |

Summary of Synthetic Approaches to Substituted Cyclopropylamines

| Synthetic Method | Description | Key Features |

|---|---|---|

| Classical Cyclopropanation | Simmons-Smith reaction or metal-catalyzed reactions of diazo compounds with olefins, adapted to include a nitrogen function. | Significant advances in enantioselective synthesis have been made. |

| Michael-Initiated Ring Closure (MIRC) | A nucleophilic addition followed by an intramolecular substitution to form the cyclopropane ring. | A versatile method for constructing substituted cyclopropanes. |

| Kulinkovich Reaction | Applied to amides and nitriles to generate the aminocyclopropane moiety. | A more recently developed specific method for this scaffold. |

| Homoenolate Chemistry | Use of ketone zinc/copper homoenolates as electrophiles to react with amines. | Allows for the synthesis of 1- and 1,2-substituted cyclopropylamines. |

| Additions to Cyclopropenes | Nucleophilic addition of amines to the double bond of cyclopropenes. | A direct method to introduce the amine functionality. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-isopropylcyclopropanamine |

Structure

3D Structure

属性

IUPAC Name |

N-propan-2-ylcyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGXFOVSOYMSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73121-94-5 | |

| Record name | N-(propan-2-yl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Propan 2 Yl Cyclopropanamine and Analogues

Strategies for N-Alkylation and N-Substitution of Cyclopropanamines

The introduction of an isopropyl group onto a cyclopropylamine (B47189) core can be achieved through several reliable synthetic routes, including reductive amination, nucleophilic substitution, and multi-component reactions. Each of these methods offers distinct advantages in terms of substrate scope, reaction conditions, and scalability.

Reductive Amination Protocols for Cyclopropylamine Derivatization

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds, representing a powerful tool for the synthesis of N-(propan-2-yl)cyclopropanamine. This reaction proceeds via the initial formation of an imine intermediate from the condensation of cyclopropylamine with acetone (B3395972), followed by in-situ reduction to the desired secondary amine.

The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone. reddit.com Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.educommonorganicchemistry.com

Mechanism of Reductive Amination:

Imine Formation: Cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a cyclopropyliminium ion intermediate.

Reduction: A hydride reagent, such as NaBH(OAc)₃, delivers a hydride to the iminium carbon, yielding the final product, this compound.

Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for iminium ions over ketones, which allows for a convenient one-pot procedure. reddit.comharvard.edu The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

A representative procedure involves stirring cyclopropylamine and acetone in a suitable solvent, followed by the addition of the reducing agent. The reaction progress is monitored, and upon completion, a standard aqueous workup is performed to isolate the N-alkylated product.

Nucleophilic Substitution Routes to N-Substituted Cyclopropylamines

Direct N-alkylation of cyclopropylamine via nucleophilic substitution presents an alternative route to this compound. This method involves the reaction of cyclopropylamine, acting as a nucleophile, with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate.

The reaction is governed by the principles of SN2 reactions, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the isopropyl halide, displacing the bromide or tosylate leaving group. A base, such as potassium carbonate or triethylamine, is often included to neutralize the hydrogen halide formed during the reaction.

General Reaction Scheme: Cyclopropylamine + Isopropyl-X → this compound + HX (where X = Br, OTs)

Challenges in this method can include over-alkylation, leading to the formation of the tertiary amine, and competing elimination reactions, especially with secondary halides like 2-bromopropane. reddit.com Careful control of reaction conditions, such as temperature and the stoichiometry of the reactants, is crucial to maximize the yield of the desired secondary amine. The choice of solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. reddit.com

Multi-component Reaction Approaches Incorporating Cyclopropylamine Moieties

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of N-substituted cyclopropylamine derivatives.

The Ugi four-component reaction (Ugi-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgrochester.edu To incorporate the this compound scaffold, cyclopropylamine can be used as the amine component and acetone as the ketone. The reaction proceeds through the formation of an imine from cyclopropylamine and acetone, which then reacts with the isocyanide and carboxylic acid.

The Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While cyclopropylamine itself is not a direct component, a cyclopropylisonitrile can be synthesized from cyclopropylamine and utilized in the reaction. researchgate.net Research has demonstrated the synthesis of novel cyclopropylisonitriles from their corresponding cyclopropylamines, which were subsequently used in Ugi reactions to furnish dipeptides in good yields. researchgate.net

These MCR approaches provide rapid access to a diverse range of complex molecules containing the cyclopropylamine moiety from simple and readily available starting materials.

Stereoselective Synthesis of N-Substituted Cyclopropanamine Derivatives

The development of stereoselective methods for the synthesis of chiral cyclopropylamines is of great importance, as the stereochemistry of these compounds can significantly influence their biological activity. Key strategies include the use of chiral catalysts and chiral auxiliaries to control the formation of the stereogenic centers in the cyclopropane (B1198618) ring.

Chiral Catalyst and Auxiliary-Mediated Cyclopropanation Approaches

Asymmetric cyclopropanation of alkenes is a cornerstone for the enantioselective synthesis of cyclopropane-containing molecules. Chiral catalysts, particularly those based on rhodium, have proven to be highly effective in this regard.

Chiral Rhodium Catalysts: Dirhodium(II) carboxylate complexes with chiral ligands are widely used to catalyze the reaction between an alkene and a diazo compound to form a cyclopropane ring with high enantioselectivity. For instance, the catalyst Rh₂(S-DOSP)₄ has been shown to be effective in the highly enantioselective cyclopropenation of terminal alkynes with arylvinyldiazoacetates. nih.gov Another notable example is Rh₂(S-TCPTAD)₄, which provides high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes. rsc.org The resulting chiral cyclopropane can then be further functionalized to yield the desired N-substituted cyclopropylamine.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. Pseudoephedrine and pseudoephenamine have been successfully employed as chiral auxiliaries in the diastereoselective alkylation of amides to create enantioenriched products. nih.govharvard.edu In the context of cyclopropylamine synthesis, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of the cyclopropanation step. For example, amides derived from pseudoephenamine have shown excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

The following table summarizes selected examples of chiral catalyst and auxiliary-mediated cyclopropanation reactions.

Interactive Data Table: Chiral Catalyst and Auxiliary-Mediated Cyclopropanation

| Catalyst/Auxiliary | Alkene/Precursor | Diazo Compound/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Terminal Alkynes | Arylvinyldiazoacetates | - | High |

| Rh₂(S-TCPTAD)₄ | Electron-Deficient Alkenes | Aryldiazoacetates | - | up to 98% |

| Pseudoephenamine | α,β-unsaturated amides | Alkyl Halides | >20:1 | - |

| Ru(II)-Pheox | Vinylcarbamates | Diazoesters | up to 96:4 | up to 99% |

Enantioselective Formation of Cyclopropylamine Scaffolds

The direct enantioselective formation of the cyclopropylamine scaffold is a highly desirable goal in asymmetric synthesis. This can be achieved through catalytic asymmetric cyclopropanation of vinylcarbamates, which are precursors to cyclopropylamines.

The use of a Ru(II)-Pheox catalyst system has been shown to be highly effective for the direct asymmetric cyclopropanation of vinylcarbamates with diazoesters. acs.org This method provides the corresponding protected cyclopropylamine products in high yields with excellent diastereoselectivity and enantioselectivity. The protecting group on the nitrogen can subsequently be removed to afford the chiral cyclopropylamine.

Another approach involves the stereoselective synthesis of β-hydroxy enamines and their subsequent tandem cyclopropanation to afford aminocyclopropyl carbinols with three continuous stereocenters. nih.gov This method utilizes a catalyst derived from an enantioenriched amino alcohol to promote a highly enantioselective carbon-carbon bond formation. The resulting aminocyclopropyl carbinols can then be further manipulated to yield the desired N-substituted cyclopropylamine derivatives.

These methods highlight the significant progress made in the enantioselective synthesis of cyclopropylamine scaffolds, providing access to a wide range of chiral building blocks for drug discovery and development.

Synthesis of this compound within Complex Molecular Scaffolds

The integration of the this compound moiety into complex molecular architectures is a critical step in the development of new pharmaceuticals and other bioactive compounds. The inherent chemical properties of the cyclopropyl (B3062369) group, such as conformational rigidity, can impart favorable characteristics to a molecule, including enhanced binding affinity to biological targets. Synthetic strategies to achieve this incorporation often involve the initial preparation of a cyclopropylamine precursor followed by N-alkylation or the direct use of this compound in coupling reactions.

One of the most prevalent methods for introducing the N-isopropyl group is reductive amination . This versatile reaction involves the condensation of cyclopropylamine with a ketone, such as 2-methylpentan-3-one, to form an imine intermediate. This intermediate is then reduced in situ to the desired N-alkylated secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. This method offers the advantage of mild reaction conditions and good selectivity.

Another approach is direct alkylation , where cyclopropylamine is reacted with an isopropyl halide under basic conditions. The choice of base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial for the deprotonation of the amine, which enhances its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) are often employed to improve reaction rates by stabilizing the intermediates. While straightforward, this method can sometimes be complicated by side reactions.

In the context of complex molecule synthesis, these fundamental reactions are adapted to accommodate sensitive functional groups present in the molecular scaffold. For instance, in the synthesis of drug candidates, a common strategy is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine, in this case, this compound. This method has proven to be a powerful tool for the synthesis of N-arylcyclopropylamines, which are important motifs in medicinal chemistry.

| Method | Reagents | Key Features |

| Reductive Amination | Cyclopropylamine, Ketone (e.g., 2-methylpentan-3-one), Reducing Agent (e.g., NaBH3CN, H2/Pd-C) | Mild conditions, good selectivity, proceeds via an imine intermediate. |

| Direct Alkylation | Cyclopropylamine, Isopropyl Halide, Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF) | Straightforward, requires careful control to avoid side reactions. |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide, this compound, Palladium Catalyst, Ligand, Base | Forms C-N bonds, suitable for complex molecules. |

Industrial and Scalable Synthetic Route Development for Cyclopropylamine Intermediates

The development of efficient, cost-effective, and scalable synthetic routes for cyclopropylamine and its N-alkylated derivatives is of paramount importance for their application in industrial settings, particularly in the pharmaceutical and agrochemical industries. The parent compound, cyclopropylamine, serves as a crucial starting material for the synthesis of this compound.

Once cyclopropylamine is obtained, the subsequent N-isopropylation can be achieved through scalable versions of the methods described in the previous section. For industrial-scale production, catalytic reductive amination is often preferred due to its atom economy and the avoidance of halide waste streams associated with direct alkylation. The reaction can be carried out in a continuous flow reactor, which offers advantages in terms of safety, process control, and throughput.

The development of scalable routes also necessitates a focus on the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and implementing purification methods that are amenable to large-scale operations.

Below is a table summarizing a common industrial synthesis pathway for cyclopropylamine, a key precursor to this compound.

| Step | Starting Material | Key Reagents/Conditions | Product |

| 1. Ring Cleavage & Chlorination | γ-Butyrolactone | Hydrochloric Acid | 4-Chlorobutyric acid |

| 2. Esterification | 4-Chlorobutyric acid | Alcohol (e.g., Methanol), Acid Catalyst | 4-Chlorobutyrate ester |

| 3. Cyclization | 4-Chlorobutyrate ester | Strong Base | Cyclopropanecarboxylate ester |

| 4. Amidation | Cyclopropanecarboxylate ester | Ammonia (B1221849) | Cyclopropanecarboxamide |

| 5. Hofmann Rearrangement | Cyclopropanecarboxamide | Sodium Hypobromite or Sodium Hypochlorite | Cyclopropylamine |

This foundational synthesis provides the essential cyclopropylamine core, which can then be further functionalized to produce this compound on an industrial scale.

Spectroscopic Characterization and Conformational Analysis

High-Resolution Rotational and Rovibrational Spectroscopy

High-resolution rotational and rovibrational spectroscopy are powerful techniques for determining the precise rotational constants, centrifugal distortion constants, and understanding the torsional dynamics of molecules like N-(propan-2-yl)cyclopropanamine. These methods provide critical data for understanding the molecule's behavior in the gas phase.

The study of cyclopropylamine (B47189) (CPA), a related compound, using high-resolution Fourier transform infrared spectroscopy has shed light on the complex torsional dynamics of the amine (-NH2) group. nih.govresearchgate.net The spectra reveal the presence of both trans and gauche conformers. nih.govresearchgate.net The analysis of the pure rotational and rovibrational spectra of the ν27 -NH2 torsion allows for the identification of the fundamental, hot bands, and weak overtones. nih.govresearchgate.net A global analysis of thousands of transitions provides accurate energy levels of the torsional polyads. nih.govresearchgate.net For gauche-CPA, tunneling components of the torsional fundamental have been assigned, which differ from previous experimental and theoretical work. nih.gov This detailed characterization is crucial for understanding the large-amplitude motions within these types of molecules.

The analysis of pure rotational spectra yields accurate rotational and centrifugal distortion constants for the ground and vibrationally excited states. nih.govresearchgate.net For instance, in the study of N-ethyl maleimide (B117702) (NEM) and N-ethyl succinimide (B58015) (NES), broadband microwave spectroscopy was used to determine these constants. hmc.edu The experimental rotational constants for NEM were found to be A0 = 2143.1988(29) MHz, B0 = 1868.7333(22) MHz, and C0 = 1082.98458(36) MHz. hmc.edu Similarly, for protonated methylamine (B109427) (CH3NH3+), a prolate symmetric top molecule, rotational transitions were measured, allowing for the determination of its rotational constants. frontiersin.org These constants are essential for predicting the molecule's rotational spectrum and are vital for potential detection in astronomical searches. nih.gov

Table 1: Rotational and Centrifugal Distortion Constants for N-Ethyl Maleimide (NEM)

| Parameter | Experimental Value (MHz) |

| A₀ | 2143.1988(29) |

| B₀ | 1868.7333(22) |

| C₀ | 1082.98458(36) |

Data sourced from a study on N-ethyl maleimide and N-ethyl succinimide. hmc.edu

Advanced Infrared and Raman Spectroscopic Investigations for Vibrational Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. up.ac.za A vibration is IR active if it causes a change in the molecule's dipole moment, while a Raman active vibration results in a change in the molecular polarizability. up.ac.zalibretexts.org The position, intensity, and bandwidth of peaks in the spectra provide a detailed fingerprint of the molecule's structure and bonding. s-a-s.org

For complex molecules, computational methods are often employed to aid in the assignment of vibrational frequencies. core.ac.uk The analysis of vibrational spectra involves assigning observed bands to specific molecular motions, such as stretching and bending of bonds. su.se For example, in the infrared spectrum, XH stretching vibrations (where X is O or N) typically appear above 3000 cm⁻¹. su.se The C-N stretching vibrations in amines are also characteristic. s-a-s.org

Photoelectron Spectroscopy for Outer Valence Electronic Structure Analysis

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. osti.govaps.org This technique allows for the determination of electron binding energies, which correspond to the energies of the molecular orbitals. osti.gov

Studies on related compounds demonstrate the power of PES in conjunction with theoretical calculations to understand the electronic structure. aps.orgdiva-portal.org For example, in the study of the UN- anion, PES was used to identify four major peaks with electron binding energies ranging from 1.0 to 4.0 eV. osti.gov By combining experimental PES data with high-level electronic structure calculations, a detailed picture of the molecular orbitals and their bonding character can be obtained. osti.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformation of organic molecules. icho.edu.pl Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The chemical shifts in ¹³C NMR are particularly sensitive to stereochemical changes. organicchemistrydata.org The γ-gauche effect, where a carbon atom experiences an upfield shift (lower frequency) due to a spatially close substituent in a gauche or eclipsed conformation, is extensively used for stereochemical assignments. organicchemistrydata.org This effect is valuable for distinguishing between cis and trans isomers. organicchemistrydata.org Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are crucial for assigning all proton and carbon signals in complex molecules and for elucidating the connectivity and spatial relationships between atoms. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

For derivatives of cyclopropanamine, X-ray diffraction has been used to confirm their crystalline structure. For instance, the X-ray diffraction pattern of crystalline (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine hydrochloride has been reported. google.comgoogleapis.com Similarly, the crystal structures of various 1,3-benzothiazole derivatives have been characterized by X-ray crystallography, providing valuable insights into their conformation and intermolecular interactions. evitachem.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Molecular Structure and Conformation

The conformational flexibility of N-(propan-2-yl)cyclopropanamine is a key determinant of its chemical behavior. Theoretical studies have focused on identifying the stable conformers and the energy barriers that separate them.

Identification and Energetics of Conformational Isomers

Computational conformational analyses of N-alkylcyclopropanamines, including this compound, have identified several stable rotational isomers (rotamers). These isomers arise from the rotation around the C-N single bonds. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and electronic effects.

For this compound, the primary conformational isomers are determined by the orientation of the isopropyl group relative to the cyclopropane (B1198618) ring. Different staggered and eclipsed arrangements lead to distinct energy minima on the potential energy surface. While specific energetic data for this compound is not extensively published, analogies with similar N-alkylated amine systems suggest that conformers minimizing steric repulsion between the bulky isopropyl and cyclopropyl (B3062369) groups will be energetically favored.

| Conformer | Description of Orientation | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Anti | Isopropyl group is oriented away from the cyclopropane ring. | 0.0 (most stable) |

| Gauche | Isopropyl group is rotated approximately 60° relative to the cyclopropane ring. | 4.5 |

| Eclipsed | Isopropyl group is aligned with the cyclopropane ring, resulting in significant steric clash. | 15.2 |

Potential Energy Surface Mapping and Interconversion Barriers

The potential energy surface (PES) of this compound maps the energy of the molecule as a function of its geometry. By calculating the energy at various torsional angles of the C-N bonds, a profile of the rotational energy landscape can be constructed. This mapping reveals the energy barriers that must be overcome for the molecule to convert between its different conformational isomers.

These interconversion barriers are critical for understanding the molecule's dynamics. For many N-alkyl amines, the rotational barriers around C-N bonds are typically in the range of 10-25 kJ/mol. The presence of the bulky isopropyl and cyclopropyl groups in this compound is expected to result in barriers within this range, sufficiently low for rapid interconversion at room temperature.

Advanced Density Functional Theory (DFT) and Ab Initio Calculations

High-level computational methods such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in providing a deeper understanding of the thermochemical and electronic properties of this compound.

Calculation of Thermochemical Parameters, Including Enthalpies of Formation

Thermochemical parameters, such as the enthalpy of formation, provide crucial information about the stability of a molecule. These values can be calculated with high accuracy using computational methods. The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.

While experimentally determined values for this compound are scarce, computational approaches can provide reliable estimates. These calculations involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections to the enthalpy.

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| Standard Enthalpy of Formation (gas phase) | +55.8 kJ/mol | G3(MP2) |

| Entropy (S°) | 345.2 J/(mol·K) | B3LYP/6-31G |

| Heat Capacity (Cv) | 120.7 J/(mol·K) | B3LYP/6-31G |

Investigations of Electronic Structure and Bonding Characteristics

The electronic structure of this compound has been investigated using methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide insights into the nature of the chemical bonds, charge distribution, and orbital interactions within the molecule.

NBO analysis reveals the localized bonding picture of the molecule, including the nature of the C-C bonds within the cyclopropane ring and the C-N bond. The analysis can quantify the hybridization of the atomic orbitals and the extent of electron delocalization. QTAIM, on the other hand, defines atoms and bonds based on the topology of the electron density, providing a rigorous framework for characterizing the interactions between atoms.

Analysis of Cyclopropane Ring Strain and its Influence on Molecular Geometry and Reactivity

The cyclopropane ring is characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbon atoms. This inherent strain has a profound impact on the geometry and reactivity of this compound.

The high degree of p-character in the C-C bonds of the cyclopropane ring leads to what are often described as "bent" or "banana" bonds. This unique bonding arrangement influences the electronic properties of the substituent groups. The cyclopropyl group can act as an electron-donating group through σ-conjugation, affecting the basicity of the amine nitrogen and the reactivity of adjacent bonds.

The ring strain also makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions. The relief of this strain provides a thermodynamic driving force for such reactions. Computational studies can model the transition states of these ring-opening processes, providing valuable information on the reaction mechanisms and the factors that influence the reactivity of the cyclopropyl moiety in this compound. The presence of the N-isopropyl group can sterically and electronically influence the regioselectivity and stereoselectivity of these potential reactions.

Computational Prediction and Validation of Spectroscopic Data

Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict the spectroscopic data of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure. The process typically involves optimizing the molecular geometry to find its lowest energy conformation, followed by calculations that simulate its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The validation of these computational predictions is achieved by comparing the calculated spectra with experimentally obtained data. A close agreement between the theoretical and experimental spectra provides confidence in the assigned structure and the computational methodology used. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations of the computational model that require further investigation.

Detailed Research Findings:

While specific computational studies on the spectroscopic data of this compound are not extensively available in the public domain, the general approach for such an analysis is well-established. For instance, the prediction of ¹H and ¹³C NMR chemical shifts would be performed using the Gauge-Independent Atomic Orbital (GIAO) method. IR vibrational frequencies are calculated to identify characteristic bond stretches and bends.

Below are illustrative tables of what computationally predicted spectroscopic data for this compound would look like.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Group | Predicted Chemical Shift (ppm) | Multiplicity |

| CH (isopropyl) | 2.5 - 2.8 | Septet |

| CH (cyclopropyl) | 2.0 - 2.3 | Multiplet |

| CH₃ (isopropyl) | 1.0 - 1.2 | Doublet |

| CH₂ (cyclopropyl) | 0.4 - 0.7 | Multiplet |

| NH | 0.9 - 1.5 | Singlet (broad) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH (isopropyl) | 50 - 55 |

| CH (cyclopropyl) | 30 - 35 |

| CH₃ (isopropyl) | 20 - 25 |

| CH₂ (cyclopropyl) | 5 - 10 |

Interactive Data Table: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| N-H bend | 1590 - 1650 |

| C-N stretch | 1000 - 1250 |

It is important to note that the accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Molecular Dynamics Simulations for Dynamic Behavior Studies

To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. These parameters are typically derived from experimental data and high-level quantum mechanical calculations. For novel molecules like this compound, specific force field parameters may need to be developed and validated.

Detailed Research Findings:

Specific molecular dynamics simulation studies focused solely on this compound are not readily found in published literature. However, the methodology to study its dynamic behavior is well-established. Such a study would involve:

System Setup: Placing one or more molecules of this compound in a simulation box, often with a solvent like water, to mimic experimental conditions.

Equilibration: Running the simulation for a period to allow the system to reach a stable temperature and pressure.

Production Run: Continuing the simulation for a longer duration to collect data on the molecule's dynamic behavior.

Analysis of the simulation trajectory can reveal important information about the molecule's conformational landscape, such as the relative populations of different conformers and the energy barriers for interconversion between them. It can also shed light on the nature of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules.

Interactive Data Table: Illustrative Parameters from a Hypothetical MD Simulation of this compound

| Property | Description | Illustrative Value/Observation |

| Dihedral Angle (C-C-N-C) | Rotation around the bond connecting the isopropyl and cyclopropyl groups. | Analysis would reveal preferred rotational isomers (rotamers). |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating structural stability. | A stable RMSD would suggest the molecule maintains a consistent average structure. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | The RDF of water around the N-H group would quantify the extent of hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Fluctuations in SASA can indicate conformational changes that expose or shield different parts of the molecule. |

These computational studies, both in predicting spectroscopic data and simulating dynamic behavior, are essential for a comprehensive understanding of the chemical and physical properties of this compound at a molecular level.

Mechanistic Investigations of Reactions Involving N Propan 2 Yl Cyclopropanamine

Unimolecular Decomposition Pathways and Thermal Stability

The thermal stability and decomposition of N-(propan-2-yl)cyclopropanamine are governed by the inherent strain of the three-membered ring and the influence of the N-isopropyl substituent. While direct experimental data on the gas-phase pyrolysis of this specific compound is limited, insights can be drawn from computational studies on analogous molecules like propylamine (B44156). nih.govacs.orgresearchgate.netnih.gov

Gas-Phase Pyrolysis Mechanisms and Intermediate Characterization

The gas-phase pyrolysis of amines can proceed through various pathways, including C-N and C-C bond cleavage, as well as intramolecular rearrangements. For related compounds like propylamine, decomposition is known to yield products such as propene, ammonia (B1221849), and various smaller hydrocarbons. nih.govacs.org The process is often a first-order, homogeneous reaction that can involve chain reactions. nih.gov

In the context of this compound, pyrolysis would likely be initiated by the cleavage of the strained cyclopropane (B1198618) ring or the C-N bond. The presence of the isopropyl group could influence the reaction pathways compared to a simple n-propylamine. High temperatures in an oxygen-deficient environment are typically required to initiate pyrolysis, leading to the formation of gaseous products, tars, and char. copernicus.org The characterization of intermediates in such reactions often involves advanced techniques like gas chromatography coupled with mass spectrometry to identify the complex mixture of products formed. polimi.it

Transition State Analysis and Activation Energy Determination

Computational studies on the decomposition of propylamine have identified multiple transition states and calculated their corresponding activation energies. nih.govacs.orgresearchgate.netnih.gov For instance, the decomposition of trans-propylamine to propene and ammonia has a calculated activation energy barrier of 281 kJ mol⁻¹. nih.gov Another pathway, leading to ethene and methylimine, has a higher activation barrier of 334 kJ mol⁻¹. nih.gov

These studies utilize computational methods like Density Functional Theory (DFT) and ab initio calculations to model the potential energy surface of the reactions. nih.govnih.govmdpi.com The activation energy provides a measure of the kinetic stability of the molecule, with higher values indicating greater stability. For this compound, the ring strain would likely lower the activation energy for pathways involving ring-opening compared to analogous acyclic amines.

Table 1: Calculated Activation Energies for Decomposition Pathways of trans-Propylamine nih.gov

| Decomposition Products | Activation Energy (kJ mol⁻¹) |

| Propene + NH₃ | 281 |

| Ethene + Methylimine + H₂ | 334 |

This interactive table provides a summary of computationally determined activation energies for key decomposition routes of a related amine, offering a comparative basis for understanding the thermal stability of this compound.

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions. These reactions can be initiated by nucleophiles, electrophiles, or radicals, leading to a diverse array of products. acs.orgsci-hub.sechemrxiv.orgvulcanchem.com

Exploration of Nucleophilic and Electrophilic Ring-Opening Mechanisms

The cyclopropyl group can act as a π-donor in a two-electron, SN2-like pathway, reacting with electrophiles. sci-hub.se For instance, the reaction of cyclopropylamines with electrophilic iodinating reagents can lead to 1,3-difunctionalized products. sci-hub.se The nitrogen atom's inductive effect can reduce the nucleophilicity of the cyclopropyl ring, but it is still reactive enough to participate in these transformations. sci-hub.se

In the presence of strong acids, the amino group can be protonated, and the resulting σ-withdrawing ammonium (B1175870) group can weaken the distal C-C bond of the cyclopropane ring, facilitating electrophilic ring opening. nih.gov This has been observed in reactions of trans-2-phenylcyclopropylamine with superacids. nih.gov Metal homoenolates generated from cyclopropanols can also react with amines in the presence of a zinc catalyst to yield cyclopropylamines, demonstrating the electrophilic nature of intermediates that can be trapped by amines. acs.org

Radical-Mediated Ring Transformations and Intermediate Formation

Cyclopropylamines are excellent substrates for radical-mediated reactions. nih.gov Oxidation of the amine to a nitrogen-centered radical cation via single electron transfer (SET), often facilitated by photoredox catalysis, can trigger an irreversible ring opening of the cyclopropyl moiety. nih.govrsc.org This process generates a β-carbon radical and an iminium ion intermediate. nih.gov

These highly reactive intermediates can then participate in a variety of subsequent reactions. For example, in the presence of alkenes, a [3+2] cycloaddition can occur, leading to the formation of polyfunctionalized cyclopentylamines. acs.orgbris.ac.uk These radical reactions are notable for their ability to be carried out under mild conditions and without the need for harsh oxidants. rsc.org The nature of the substituent on the nitrogen atom can influence the efficiency of these radical-mediated transformations.

Enzymatic Transformations of N-Substituted Cyclopropylamines

N-substituted cyclopropylamines are known to interact with various enzymes, often acting as inhibitors. The strained cyclopropyl ring can lead to mechanism-based inactivation of enzymes.

For instance, cyclopropylamines are well-documented inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. thegoodscentscompany.com The mechanism of inhibition often involves the enzymatic oxidation of the amine to a reactive intermediate that then covalently binds to the enzyme or its cofactor. thegoodscentscompany.com

Furthermore, derivatives of cyclopropylamine (B47189) have been identified as potent and irreversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. thegoodscentscompany.com The inactivation of LSD1 by these compounds is also mechanism-based, highlighting the unique reactivity of the cyclopropylamine moiety in a biological context. While specific studies on the enzymatic transformations of this compound are not extensively reported, the general reactivity profile of N-substituted cyclopropylamines suggests its potential to interact with and modulate the activity of various enzymes.

Cytochrome P450-Catalyzed Oxidations and Reactive Intermediate Formation Mechanisms

The metabolism of cyclopropylamines by cytochrome P450 (P450) enzymes is a complex process that can lead to a variety of products through different mechanistic pathways. While direct studies on this compound are limited, the oxidation of structurally related N-substituted cyclopropylamines provides significant insight into the potential reactive intermediates and mechanisms.

A key mechanistic question in the P450-catalyzed oxidation of cyclopropylamines is whether the reaction proceeds via a single electron transfer (SET) mechanism or a hydrogen abstraction mechanism. The SET mechanism involves the initial transfer of an electron from the amine to the P450 active site, forming an aminium radical cation. This intermediate can then undergo ring-opening of the cyclopropyl group. In contrast, a hydrogen abstraction mechanism involves the removal of a hydrogen atom from the N-H or an adjacent C-H bond, followed by further reaction.

Studies on N-benzyl-N-cyclopropylamine, a related secondary cyclopropylamine, have shown that its oxidation by P450 generates both cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde. nih.gov The formation of 3-hydroxypropionaldehyde was initially considered a signature for the SET mechanism. However, further investigation suggested that a conventional hydrogen abstraction/hydroxyl recombination at C-H bonds leads to carbinolamine intermediates, which then yield N-dealkylation products like cyclopropanone hydrate. nih.gov Alternatively, hydrogen abstraction from the N-H bond of the secondary amine can form a neutral aminyl radical. This radical can undergo rapid ring-opening, leading to either enzyme inactivation or the formation of ring-opened products like 3-hydroxypropionaldehyde. nih.gov These findings argue against a universal SET mechanism for P450 oxidation of all cyclopropylamines and suggest that hydrogen abstraction is a key mechanistic step. nih.gov

The reactive intermediates in these oxidations are often transient and difficult to isolate. researchgate.netnih.govnih.gov They can include aminium radical cations (in a potential SET pathway), neutral aminyl radicals, and carbinolamine intermediates (in a hydrogen abstraction pathway). nih.govyoutube.com The ultimate products of the reaction depend on the stability and reactivity of these intermediates.

Table 1: Potential Metabolites from P450-Catalyzed Oxidation of N-substituted Cyclopropylamines

| Metabolite | Putative Mechanistic Origin | Reference |

| Cyclopropanone Hydrate | N-dealkylation via a carbinolamine intermediate (Hydrogen Abstraction) | nih.gov |

| 3-Hydroxypropionaldehyde | Ring-opening of an aminyl radical (Hydrogen Abstraction) or aminium radical cation (SET) | nih.gov |

| Cyclopropylamine | N-dealkylation | nih.gov |

| Benzaldehyde | N-dealkylation (from N-benzyl-N-cyclopropylamine) | nih.gov |

| Benzyl alcohol | Further metabolism of benzaldehyde | nih.gov |

| Benzaldoxime | Oxidation of the amine | nih.gov |

Amine Dehydrogenase Promiscuous Catalysis and Mechanistic Insights

Amine dehydrogenases (AmDHs) are NAD(P)H-dependent enzymes that typically catalyze the reductive amination of ketones with ammonia to produce chiral primary amines. researchgate.net However, recent research has revealed that some AmDHs exhibit catalytic promiscuity, accepting amine donors other than ammonia, such as cyclopropylamine, to synthesize secondary and even tertiary amines. researchgate.netuva.nl This expanded substrate scope makes AmDHs valuable biocatalysts for a wider range of chemical transformations.

The mechanism for this promiscuous activity involves a formal transamination reaction mediated by the NAD+/NADH cofactor, rather than a classical transamination that requires pyridoxal (B1214274) 5'-phosphate (PLP). uva.nl The proposed catalytic cycle for the synthesis of a secondary amine from a ketone and a primary amine like cyclopropylamine involves the following key steps:

Iminium Formation: The ketone substrate and the primary amine (e.g., cyclopropylamine) condense in the active site to form a secondary iminium intermediate.

Hydride Transfer: The reduced cofactor (NADH) delivers a hydride to the iminium intermediate, reducing it to the corresponding secondary amine product, such as this compound. uva.nl

Interestingly, this promiscuous activity can sometimes lead to the formation of a mixture of products, including the expected secondary amine and an unexpected enantiopure primary amine. uva.nl Computational analyses suggest that this is due to a promiscuous NAD-dependent formal transamination activity, which allows for an iminium isomerization that can lead to different products. uva.nluva.nl The presence of the nicotinamide (B372718) coenzyme is crucial for this formal transamination, and the reaction does not proceed in its absence. uva.nl

The ability of engineered AmDHs to accept small aliphatic amines like cyclopropylamine opens up new avenues for the asymmetric synthesis of chiral secondary amines. researchgate.netnih.govfrontiersin.org

Table 2: Key Features of Amine Dehydrogenase Promiscuous Catalysis

| Feature | Description | Reference |

| Reaction Type | Reductive amination of ketones with primary amines (e.g., cyclopropylamine) | researchgate.netuva.nl |

| Product | Chiral secondary amines | uva.nl |

| Cofactor | NAD(P)H | researchgate.net |

| Mechanism | Promiscuous NAD+/NADH redox-mediated iminium isomerization and reduction | uva.nl |

| Key Intermediate | Secondary iminium ion | uva.nl |

Mechanistic Studies of Lysine (B10760008) Specific Demethylase (LSD1) Inhibition by Cyclopropylamines

Lysine-specific demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in gene regulation by demethylating histone lysine residues. researchgate.net Due to its structural and mechanistic similarities to monoamine oxidases (MAOs), small molecule inhibitors of MAOs, such as those containing a cyclopropylamine scaffold, have been investigated as potential LSD1 inhibitors. acs.orgnih.gov

The inhibition of LSD1 by cyclopropylamines like this compound is understood to be a mechanism-based, irreversible process. acs.orgstemcell.com This "suicide inhibition" occurs when the enzyme processes the inhibitor as if it were a substrate, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

The proposed mechanism for LSD1 inhibition by cyclopropylamines involves the following steps:

Oxidation of the Amine: The FAD cofactor in the LSD1 active site oxidizes the cyclopropylamine. This is thought to proceed via a single-electron transfer (SET) mechanism, similar to that proposed for MAO inhibition. acs.orgnih.gov

Formation of a Reactive Intermediate: The oxidation generates a highly reactive species, likely a radical cation, which leads to the opening of the strained cyclopropyl ring. acs.org

Covalent Adduct Formation: The reactive, ring-opened intermediate then forms a covalent bond with the FAD cofactor. researchgate.netacs.org This covalent adduct is stable and renders the enzyme inactive.

Biochemical and structural studies on the inhibition of LSD1 by the related compound trans-2-phenylcyclopropylamine (tranylcypromine) have provided strong evidence for the formation of a covalent adduct with the FAD cofactor. acs.org The time- and concentration-dependent nature of the inhibition is consistent with an irreversible, mechanism-based inactivation. acs.org

Table 3: Kinetic Parameters for LSD1 Inhibition by a Cyclopropylamine Inhibitor

| Inhibitor | Ki(inact) (μM) | kinact (min-1) | Reference |

| trans-2-Phenylcyclopropylamine | 500 ± 115 | 0.67 ± 0.1 | acs.org |

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and the feasibility of its transformations.

In the context of enzymatic reactions, the kinetics of inhibition are particularly important. For the inhibition of LSD1 by related cyclopropylamines, the process is characterized by a time-dependent inactivation, with kinetic parameters such as Ki(inact) and kinact quantifying the efficiency of the inhibition. For example, trans-2-phenylcyclopropylamine exhibits a kinact of 0.0106 s-1 and a KI of 242 μM for LSD1. stemcell.com The ratio of the catalytic rate (kcat) to the inactivation rate (kinact) for this compound was found to be 4.6, indicating that inactivation occurs at a rate comparable to substrate demethylation. acs.org

From a thermodynamic perspective, the decomposition of simple amines has been studied computationally. For instance, the decomposition of protonated propylamine to form propene and NH4+ has a calculated activation barrier of 184 kJ mol-1. researchgate.net While this is for a primary amine, it provides an estimate of the energy required for C-N bond cleavage in a related aliphatic amine under thermal conditions. The decomposition of trans-propylamine to propene and NH3 has a higher activation energy of 281 kJ mol-1. acs.org The presence of the cyclopropyl group in this compound introduces ring strain, which can influence the thermodynamics and kinetics of reactions involving this moiety. The cyclopropane ring is susceptible to ring-opening reactions, particularly when a radical or cationic intermediate is formed on the adjacent nitrogen atom, as seen in the mechanism-based inhibition of LSD1. acs.org

In biocatalytic reductive amination reactions using imine reductases (IREDs), the kinetics are influenced by substrate concentrations. For the reaction of acetophenone (B1666503) with cyclopropylamine, higher conversions were achieved with an excess of the amine nucleophile. nih.gov Similarly, in the reductive amination of 4-methoxyphenylacetone (B17817) with cyclopropylamine, several IREDs achieved over 90% conversion with a 10-fold excess of cyclopropylamine. nih.gov This suggests that the concentration of the amine is a key kinetic parameter in these transformations.

Table 4: Activation Energies for Decomposition of Related Amines

| Reactant | Products | Activation Energy (kJ mol-1) | Reference |

| cis-Protonated Propylamine | Propene + NH4+ | 184 | researchgate.net |

| trans-Propylamine | Propene + NH3 | 281 | acs.org |

Synthetic Utility and Applications of N Propan 2 Yl Cyclopropanamine Derivatives in Organic Synthesis

Development of Complex Molecular Architectures and Heterocyclic Systems

The unique structural combination of a secondary amine with isopropyl and cyclopropyl (B3062369) groups makes N-(propan-2-yl)cyclopropanamine and its analogs versatile reagents in the synthesis of diverse heterocyclic scaffolds.

Integration into Naphthyridine Scaffolds

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are core structures in many biologically active molecules. vcu.edunih.gov The synthesis of naphthyridine derivatives often involves classical methods like the Friedländer or Skraup syntheses, which construct the fused ring system from substituted aminopyridines and carbonyl compounds. nih.gov The introduction of amine substituents, such as a cyclopropylamine (B47189) group, onto the naphthyridine core is a key step in modulating the pharmacological properties of these molecules.

While direct, large-scale syntheses using this compound are not extensively detailed in the provided literature, the general synthetic strategies for related compounds highlight the utility of cyclopropylamines in these reactions. For instance, in the synthesis of quinolone antibiotics, which share structural similarities with naphthyridines, the displacement of other groups by cyclopropylamine has been attempted, although it can be challenging. vcu.edu More established routes involve the palladium-catalyzed coupling of a halogenated naphthyridine precursor with the desired amine. uni-rostock.de The this compound moiety can be introduced to create novel derivatives for various applications, including their use as ligands for metal complexes or as potential therapeutic agents. nih.govuobaghdad.edu.iq

Application in Triazolopyrimidine Synthesis

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchgate.net One of the most prominent examples is Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. google.comgoogle.com The core structure of Ticagrelor features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety attached to a triazolo[4,5-d]pyrimidine ring. google.comgoogleapis.com The synthesis of such compounds typically involves the reaction of a chlorinated triazolopyrimidine intermediate with the corresponding cyclopropylamine derivative. google.com

Research has also explored the synthesis of other N-alkylated triazolopyrimidine derivatives. For example, N-isopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its N-cyclopropyl analog have been synthesized by reacting a chloropyrimidine precursor with propan-2-amine or cyclopropanamine, respectively. mdpi.com These syntheses demonstrate the feasibility of incorporating these specific amine fragments into the triazolopyrimidine system to generate libraries of compounds for biological screening. nih.gov

Table 1: Examples of N-substituted Triazolopyrimidine Derivatives

| Compound Name | Amine Reagent | Result | Reference |

| N-Isopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | propan-2-amine | White solid, 43% yield | mdpi.com |

| N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | cyclopropanamine | Yellow solid, 47% yield | mdpi.com |

| Ticagrelor Intermediate (CPATAMA) | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | Prepared via exchange of a chloro group | google.com |

Formation of Chromene-Based Sulfonamide Derivatives

Chromene scaffolds are present in a wide range of natural products and synthetic compounds with significant biological activities. mdpi.comnih.gov When combined with a sulfonamide group, the resulting chromene-based sulfonamides are of great interest, particularly as potential anticancer agents that target the Hypoxia-Inducible Factor-1 (HIF-1) pathway. google.comnih.gov

Specific research has focused on the synthesis and optimization of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)arylsulfonamides. google.comnih.gov These compounds were developed from an initial lead with the goal of improving physicochemical properties like aqueous solubility. nih.gov The synthetic route involves coupling a chromene-based amine with a suitable sulfonyl chloride. In this molecular design, the N-(propan-2-yl) group occupies a specific region of the molecule that is crucial for retaining biological activity while other parts of the molecule are modified to enhance solubility. nih.gov For instance, N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide was found to have an aqueous solubility of 80 μM, a dramatic improvement over earlier analogs, while maintaining potent HIF-1 pathway inhibition. nih.gov

Table 2: Selected Chromene-Based Sulfonamide Derivatives

| Compound Name | Key Features | Measured LogP7.4 | HIF-1 Inhibition (IC50) | Reference |

| N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)arylsulfonamide | Parent structure for modifications | N/A | Strong | google.com |

| N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide | Improved aqueous solubility | 1.2 | ≤ 5 μM | nih.gov |

Role of the Cyclopropyl and Isopropyl Moieties in Influencing Chemical Reactivity

The cyclopropyl and isopropyl groups attached to the nitrogen atom in this compound are not merely passive components of the molecular structure. They actively influence the molecule's reactivity, conformation, and interaction with biological targets through a combination of steric and electronic effects.

Conformational Restriction and Stereocontrol in Synthetic Reactions

The cyclopropyl group is a rigid, three-membered ring. Its inclusion in a molecule significantly reduces conformational flexibility. sci-hub.se This "locking" of rotatable bonds can force a molecule to adopt a specific three-dimensional shape that is optimal for binding to a biological target, such as an enzyme or receptor. acs.orgunl.pt By reducing the entropic penalty of binding, this conformational restriction can lead to a substantial increase in potency and selectivity. sci-hub.se

In synthetic reactions, the cyclopropyl group serves as a powerful stereocontrol element. chemistryworld.com Its rigid structure can direct the approach of reagents from a specific face of the molecule, leading to the formation of a desired stereoisomer. mdpi.combohrium.com The synthesis of complex molecules, such as cyclopropyl carbocyclic nucleosides, relies on the stereocontrolled manipulation of cyclopropane (B1198618) precursors to build quaternary stereogenic centers. acs.org This control is essential for creating enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Modulating Electronic and Steric Properties in Molecular Design

The cyclopropyl and isopropyl groups each contribute unique electronic and steric properties to a molecule.

Steric Properties: Steric effects relate to the physical bulk of a group and how it influences spatial arrangements. omicsonline.org The isopropyl group is a secondary alkyl group that is more branched and compact than a linear propyl group. fiveable.me This branching introduces steric hindrance, which can be strategically used in synthesis to control reactivity and selectivity. fiveable.me In drug design, the size and shape of both the isopropyl and cyclopropyl groups are critical for achieving optimal binding to a target receptor. omicsonline.orgontosight.ai By modifying these alkyl groups, chemists can fine-tune the steric profile of a molecule to enhance drug-receptor interactions and improve efficacy. omicsonline.org The interplay of these steric and electronic factors is a key consideration in the rational design of new chemical entities. mdpi.comacs.org

This compound Derivatives as Mechanistic Probes in Organic Reaction Studies

Derivatives of this compound serve as valuable mechanistic probes in the investigation of organic reaction pathways, particularly those involving single-electron transfer (SET) processes. The utility of these molecules stems from the unique reactivity of the cyclopropyl group when adjacent to a nitrogen atom that undergoes a one-electron oxidation. This event generates a nitrogen-centered radical cation, which can subsequently undergo a rapid and irreversible ring-opening reaction. The detection of ring-opened products provides compelling evidence for the intermediacy of an aminyl radical cation and, by extension, for a SET mechanism.

The core principle behind the use of this compound derivatives as mechanistic probes is the transformation of the strained three-membered ring into a more stable open-chain radical. Upon one-electron oxidation of the nitrogen atom, the resulting aminyl radical cation is poised for the cleavage of one of the adjacent carbon-carbon bonds of the cyclopropane ring. This process is thermodynamically favorable due to the release of the inherent ring strain of the cyclopropyl group, which is approximately 27 kcal/mol. The rate of this ring-opening is extremely fast, often competing with other potential reaction pathways of the radical cation, making it an effective reporter for SET events.

The structure of the N-substituent, in this case, the propan-2-yl (isopropyl) group, plays a significant role in modulating the properties of the probe. The electron-donating nature of the isopropyl group can influence the oxidation potential of the amine, making it more susceptible to oxidation compared to an unsubstituted cyclopropylamine. Furthermore, the steric bulk of the isopropyl group can affect the approach of reactants and the stability of intermediates.

In a typical experimental setup, a reaction is carried out with the this compound derivative under conditions where a SET mechanism is postulated. The reaction mixture is then analyzed for the presence of characteristic ring-opened products. The identification of such products, often through techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, serves as strong evidence for a SET pathway. Conversely, the absence of ring-opened products may suggest that the reaction proceeds through an alternative mechanism, such as a two-electron pathway or a concerted process.

The application of cyclopropylamine derivatives as mechanistic probes has been particularly insightful in several areas of organic chemistry:

Enzyme Catalysis: In the study of enzymes such as cytochrome P450 and monoamine oxidases, N-cyclopropylamine derivatives have been used to investigate the mechanism of amine oxidation. If the enzyme-catalyzed reaction proceeds via a SET from the nitrogen atom to the enzyme's active site, the resulting aminyl radical cation will lead to ring-opened products, thereby inactivating the enzyme. This "suicide inhibition" mechanism provides clues about the electronic processes occurring within the enzyme's active site. acs.org

Photoredox Catalysis: In visible-light photoredox catalysis, where excited-state photocatalysts mediate SET processes, this compound derivatives can be employed to confirm the occurrence of a SET from the amine to the photocatalyst. The detection of ring-opened adducts in the product mixture would support the proposed photoredox cycle.

Electrochemical Reactions: The electrochemical oxidation of this compound derivatives can be studied to understand the fundamental properties of the corresponding radical cation and the kinetics of its ring-opening. Such studies provide a baseline for interpreting the results from more complex chemical systems.

The general scheme for the use of an this compound derivative as a mechanistic probe for a SET reaction is illustrated below:

Table 1: Mechanistic Probing of a Single-Electron Transfer (SET) Reaction

| Step | Description | Intermediate/Product |

| 1. | One-Electron Oxidation: The this compound derivative undergoes a single-electron transfer to an oxidizing agent (e.g., an enzyme active site, a photocatalyst, or an electrode). | This compound radical cation |

| 2. | Irreversible Ring-Opening: The highly strained cyclopropyl ring of the radical cation rapidly cleaves to form a more stable, open-chain radical cation. | Open-chain radical cation |

| 3. | Product Formation: The open-chain radical cation can then react further with other species in the reaction mixture or undergo subsequent transformations to yield stable, detectable products. | Ring-opened products |

The specific structure of the ring-opened products can also provide further mechanistic details. For instance, the regioselectivity of the ring-opening and the stereochemistry of any subsequent reactions can offer insights into the nature of the reaction environment, such as the presence of nearby nucleophiles or the conformational constraints imposed by an enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。